molecular formula C14H17NS B15281147 3-(Benzo[b]thiophen-2-ylmethyl)piperidine

3-(Benzo[b]thiophen-2-ylmethyl)piperidine

Cat. No.: B15281147
M. Wt: 231.36 g/mol
InChI Key: UWPDSEAYXXQMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzo[b]thiophen-2-ylmethyl)piperidine is a compound that features a piperidine ring attached to a benzo[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzo[b]thiophen-2-ylmethyl)piperidine typically involves the reaction of benzo[b]thiophene derivatives with piperidine under specific conditions. One common method includes the use of benzo[b]thiophene-2-carbaldehyde, which undergoes a condensation reaction with piperidine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzo[b]thiophen-2-ylmethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(Benzo[b]thiophen-2-ylmethyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzo[b]thiophen-2-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Uniqueness: 3-(Benzo[b]thiophen-2-ylmethyl)piperidine is unique due to the combination of the benzo[b]thiophene and piperidine rings, which imparts distinct chemical and biological properties

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications. Its synthesis, chemical reactions, and scientific research applications make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C14H17NS

Molecular Weight

231.36 g/mol

IUPAC Name

3-(1-benzothiophen-2-ylmethyl)piperidine

InChI

InChI=1S/C14H17NS/c1-2-6-14-12(5-1)9-13(16-14)8-11-4-3-7-15-10-11/h1-2,5-6,9,11,15H,3-4,7-8,10H2

InChI Key

UWPDSEAYXXQMDL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=CC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.